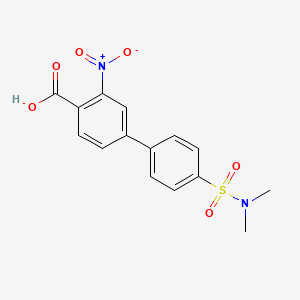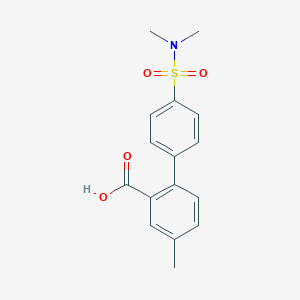
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid (4-DMSNOBA) is a synthetic organic compound belonging to the class of nitrobenzoic acids. It is a white, crystalline solid and is soluble in water, ethanol and other organic solvents. 4-DMSNOBA has been used in various scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems.
Wissenschaftliche Forschungsanwendungen
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems. It has been used in the synthesis of polymeric materials, such as poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-styrene) and poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-acrylonitrile). It has also been used as a catalyst for the synthesis of polyurethanes and polyesters. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used to study the molecular structure of biological systems, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. It is also believed to interact with membrane lipids, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in many solvents, making it easy to work with. Additionally, it can be used to study the molecular structure of biological systems, such as proteins and nucleic acids.
However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very stable and can degrade over time. Additionally, it can interact with other compounds, which can alter its structure and function.
Zukünftige Richtungen
There are several potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% research. It could be used to develop new materials and catalysts for use in industrial processes. It could also be used to study the molecular structure of biological systems, such as proteins and nucleic acids. Additionally, it could be used to develop new drugs and therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
Synthesemethoden
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 4-nitrobenzoic acid and 4-N,N-dimethylsulfamoylphenylmagnesium bromide. This method was first reported by K. K. Chatterjee and S. K. Ghosh in 1983 and has since been used extensively in scientific research. The synthesis is carried out by reacting the 4-nitrobenzoic acid with the 4-N,N-dimethylsulfamoylphenylmagnesium bromide in the presence of an inert solvent, such as tetrahydrofuran. The reaction is carried out at room temperature and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(9-11)17(20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFOMBQTWYMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














